1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine
Overview
Description
1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine is an organic compound that features a phenyl ring substituted with a 2-methoxy-ethoxy group and an ethylamine group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular components .
Mode of Action
It may involve electrophilic aromatic substitution, a common reaction mechanism for aromatic compounds . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Similar compounds have been shown to induce morphological alterations of cell death, an increase in cells at the sub-g1 phase, apoptosis, and mitochondrial membrane depolarization .
Pharmacokinetics
Similar compounds have been shown to be efficiently internalized after a certain period of treatment in certain cells .
Result of Action
Similar compounds have been shown to induce typical morphological alterations of cell death, an increase in cells at the sub-g1 phase, apoptosis, and mitochondrial membrane depolarization .
Biochemical Analysis
Biochemical Properties
1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can affect the overall metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter gene expression profiles, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro studies have shown that it remains stable under specific conditions, but its activity can diminish over prolonged periods . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including organ damage or metabolic disturbances . Threshold effects have been observed, indicating a narrow therapeutic window for its safe use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects . The localization and accumulation of this compound can influence its overall activity and function within the body .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine typically involves the reaction of 4-(2-methoxy-ethoxy)benzaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethyl)phenol: Similar structure but lacks the ethylamine group.
2-Methoxyphenyl isocyanate: Contains a methoxy group but has an isocyanate functional group instead of an ethylamine
Uniqueness
1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine is unique due to its combination of a 2-methoxy-ethoxy group and an ethylamine group on the phenyl ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
1-[4-(2-methoxyethoxy)phenyl]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9(12)10-3-5-11(6-4-10)14-8-7-13-2/h3-6,9H,7-8,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGICYQSSRAINFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCCOC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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